molecular formula C11H14N2O4 B15089193 (S)-3-[(Methoxycarbonyl)amino]-4-(2-pyridyl)butanoic Acid

(S)-3-[(Methoxycarbonyl)amino]-4-(2-pyridyl)butanoic Acid

Katalognummer: B15089193
Molekulargewicht: 238.24 g/mol
InChI-Schlüssel: ZMLAZCLELNDQNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-3-[(Methoxycarbonyl)amino]-4-(2-pyridyl)butanoic Acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a methoxycarbonyl group, an amino group, and a pyridyl group attached to a butanoic acid backbone. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-[(Methoxycarbonyl)amino]-4-(2-pyridyl)butanoic Acid typically involves multi-step organic reactions. One common method includes the condensation of a pyridine derivative with a suitable butanoic acid precursor. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-[(Methoxycarbonyl)amino]-4-(2-pyridyl)butanoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its amine or alcohol derivatives.

    Substitution: The amino and pyridyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine or alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-3-[(Methoxycarbonyl)amino]-4-(2-pyridyl)butanoic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (S)-3-[(Methoxycarbonyl)amino]-4-(2-pyridyl)butanoic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-3-[(Methoxycarbonyl)amino]-4-(2-pyridyl)butanoic Acid: The enantiomer of the compound with different stereochemistry.

    4-(2-Pyridyl)butanoic Acid: A similar compound lacking the methoxycarbonyl and amino groups.

    3-Amino-4-(2-pyridyl)butanoic Acid: A compound with a similar backbone but different functional groups.

Uniqueness

(S)-3-[(Methoxycarbonyl)amino]-4-(2-pyridyl)butanoic Acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C11H14N2O4

Molekulargewicht

238.24 g/mol

IUPAC-Name

3-(methoxycarbonylamino)-4-pyridin-2-ylbutanoic acid

InChI

InChI=1S/C11H14N2O4/c1-17-11(16)13-9(7-10(14)15)6-8-4-2-3-5-12-8/h2-5,9H,6-7H2,1H3,(H,13,16)(H,14,15)

InChI-Schlüssel

ZMLAZCLELNDQNT-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)NC(CC1=CC=CC=N1)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.